2-Chloro-5-(tributylstannyl)pyrimidine

Catalog No.
S1547954
CAS No.
155191-68-7
M.F
C16H29ClN2Sn
M. Wt
403.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-(tributylstannyl)pyrimidine

CAS Number

155191-68-7

Product Name

2-Chloro-5-(tributylstannyl)pyrimidine

IUPAC Name

tributyl-(2-chloropyrimidin-5-yl)stannane

Molecular Formula

C16H29ClN2Sn

Molecular Weight

403.6 g/mol

InChI

InChI=1S/C4H2ClN2.3C4H9.Sn/c5-4-6-2-1-3-7-4;3*1-3-4-2;/h2-3H;3*1,3-4H2,2H3;

InChI Key

JEHJKYNDOIGAEA-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(N=C1)Cl

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(N=C1)Cl

2-Chloro-5-(tributylstannyl)pyrimidine is an organotin compound with the molecular formula C₁₆H₂₉ClN₂Sn and a molecular weight of 403.58 g/mol. This compound features a pyrimidine ring substituted at the 2-position with a chlorine atom and at the 5-position with a tributylstannyl group. The presence of the tributylstannyl moiety enhances its reactivity and solubility, making it a valuable intermediate in various chemical syntheses and applications in medicinal chemistry .

Potential Applications based on structure:

Due to the presence of a trialkyltin group, 2-Chloro-5-(tributylstannyl)pyrimidine could potentially be explored in the field of organotin chemistry. Organotin compounds have been investigated for various applications, including:

  • Antimicrobial agents: Some organotin compounds exhibit antimicrobial properties . However, due to toxicity concerns, their use as antimicrobials is generally discouraged.
  • Precursors for organic synthesis: Organotin compounds can act as precursors for the synthesis of various organic molecules .
, including:

  • Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, to form various substituted pyrimidines. The tributylstannyl group acts as a suitable leaving group, facilitating these transformations .
  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives that may exhibit biological activity or serve as intermediates in further synthetic pathways .

Research indicates that compounds related to 2-chloro-5-(tributylstannyl)pyrimidine exhibit significant biological activity. For instance, similar pyrimidine derivatives have been identified as potent inhibitors of certain kinases involved in malaria, such as PfGSK3 and PfPK6, demonstrating potential therapeutic applications against Plasmodium falciparum . The unique structure of this compound may contribute to its efficacy in inhibiting specific biological targets.

Several methods exist for synthesizing 2-chloro-5-(tributylstannyl)pyrimidine:

  • Negishi Cross-Coupling: This method involves the reaction of a suitable pyrimidine precursor with tributylstannyl reagents in the presence of a palladium catalyst. This approach is noted for its scalability and efficiency .
  • Stille Coupling: A variation where organotin compounds react with halogenated pyrimidines under palladium catalysis, allowing for the introduction of the tributylstannyl group .

2-Chloro-5-(tributylstannyl)pyrimidine finds applications primarily in:

  • Medicinal Chemistry: It serves as an intermediate for synthesizing biologically active compounds, particularly those targeting kinases involved in various diseases.
  • Material Science: Its organotin structure may lend itself to applications in polymer chemistry or as a precursor for organometallic materials .

Studies involving 2-chloro-5-(tributylstannyl)pyrimidine often focus on its interactions with biological targets. For example, its derivatives have been evaluated for their inhibitory effects on plasmodial kinases, showing promising results that suggest potential use in antimalarial therapies. The interactions are typically assessed using enzymatic assays to determine IC₅₀ values and other kinetic parameters .

Several compounds share structural similarities with 2-chloro-5-(tributylstannyl)pyrimidine, including:

Compound NameStructureUnique Features
2-Chloro-4-(tributylstannyl)pyrimidineChlorine at position 2; tributylstannyl at position 4Different substitution pattern affecting reactivity
4-(Tributylstannyl)pyrimidineTributylstannyl at position 4Lacks chlorine substitution; differing properties
2-ChloropyrimidineChlorine at position 2Simpler structure; lacks organotin functionality

The unique combination of the chlorine substituent and the tributylstannyl group in 2-chloro-5-(tributylstannyl)pyrimidine provides distinct reactivity profiles and biological activities compared to these similar compounds. Its utility in cross-coupling reactions further distinguishes it within this class of compounds.

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Wikipedia

2-chloro-5-(tributylstannyl)pyrimidine

Dates

Modify: 2023-08-15

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